Propineb

Descripción general

Descripción

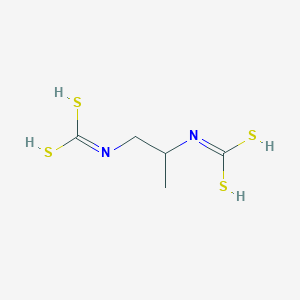

Propineb es un fungicida que pertenece al grupo de compuestos ditiocarbamatos. Es ampliamente utilizado en la agricultura para controlar una variedad de enfermedades fúngicas, incluyendo el mildiu velloso, la podredumbre marrón, la podredumbre negra, el fuego rojo, las manchas foliares y la plaga en cultivos como las uvas, los tomates, las patatas, las bayas, los cítricos, el arroz y el té . This compound es un complejo polimérico de zinc con el ligando aniónico propileno 1,2-bis(ditiocarbamato) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Propineb se sintetiza haciendo reaccionar 1,2-propandiamina con disulfuro de carbono y agua de amoníaco en un reactor. La solución resultante se trata entonces con ácido clorhídrico para ajustar el pH a 7-7,5. Posteriormente, se añade una solución de sal de zinc para formar una suspensión de this compound, que se somete a separación sólido-líquido y secado para obtener el producto final .

Métodos de producción industrial: La producción industrial de this compound implica la misma ruta sintética, pero a mayor escala. El proceso está diseñado para ser sencillo, con un tiempo de reacción corto y reacciones secundarias mínimas, lo que garantiza un alto rendimiento y respeto por el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones: Propineb se somete a diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar diferentes productos, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir this compound en compuestos más simples.

Sustitución: this compound puede sufrir reacciones de sustitución en las que uno o más átomos de la molécula son sustituidos por otros átomos o grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar diversos nucleófilos y electrófilos para las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de tiourea de propileno y otros compuestos relacionados .

Aplicaciones Científicas De Investigación

Agricultural Applications

Propineb is primarily utilized as a foliar-applied fungicide with long residual activity. Its main applications include:

- Crop Protection : this compound is effective against several fungal pathogens, including:

- Specific Crops : It has been documented to control diseases in:

Physiological Benefits

Recent studies have highlighted the potential of this compound beyond its fungicidal properties:

- Zinc Deficiency Treatment : this compound has been shown to enhance crop yields even in zinc-deficient soils. It can be combined with zinc fertilizers to improve plant growth and productivity. This application is particularly beneficial in regions where soil zinc levels are low, thus promoting healthier crops .

- Plant Growth Promotion : Research indicates that this compound can be utilized for promoting plant growth directly, suggesting its role as a growth regulator under certain conditions .

Toxicological Studies and Safety Assessments

While this compound is effective in agricultural applications, its safety profile has been a subject of extensive research:

- Toxicity Mechanisms : Studies have indicated that this compound may exert reversible effects on muscle functions and could affect neuronal cells. These findings suggest a need for careful monitoring of exposure levels in agricultural settings .

- Inhalation Studies : Repeated inhalation exposure has revealed organ-specific effects, particularly on lung function and muscle strength. The studies suggest that soluble zinc may play a role in the pulmonary responses observed following exposure to this compound dust .

Regulatory Status and Residue Levels

This compound has undergone multiple evaluations by regulatory bodies, including the Food and Agriculture Organization (FAO) and European Food Safety Authority (EFSA):

- Maximum Residue Levels (MRLs) : The EFSA has reviewed existing MRLs for this compound, ensuring that residue levels remain within safe limits for human consumption and environmental impact .

- Historical Evaluations : The compound was first evaluated in the late 1970s, with subsequent assessments focusing on its safety and efficacy across various crops. Data from these evaluations have informed current agricultural practices and regulatory guidelines .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Crop Protection | Control of blight, mildew, scab | Effective against Oomycetes and Ascomycetes |

| Physiological Benefits | Treatment for zinc deficiency | Enhances crop yields under zinc-deficient conditions |

| Toxicological Studies | Effects on muscle function and neuronal cells | Reversible effects observed; requires monitoring |

| Regulatory Status | Evaluated by FAO and EFSA | Established MRLs ensure safety for consumers |

Case Studies

-

Potato Late Blight Control :

In trials conducted in Germany, this compound was applied to potato crops to manage late blight effectively. The results showed significant reductions in disease incidence compared to untreated controls, demonstrating its efficacy as a protective fungicide. -

Apple Scab Management :

A series of supervised trials on apple orchards revealed that multiple applications of this compound significantly lowered the incidence of apple scab, maintaining fruit quality while adhering to safety regulations regarding residue levels. -

Zinc Deficiency Mitigation :

A study highlighted the use of this compound in conjunction with zinc fertilizers on tomato plants grown in zinc-deficient soil. Results indicated improved growth rates and higher yields compared to control groups receiving only zinc.

Mecanismo De Acción

Propineb ejerce sus efectos inhibiendo la actividad de ciertas enzimas en las células fúngicas, lo que provoca la interrupción de los procesos metabólicos esenciales. Principalmente se dirige a las enzimas implicadas en la síntesis de ácidos nucleicos y proteínas, impidiendo así el crecimiento y la reproducción de los patógenos fúngicos . Las vías moleculares implicadas incluyen la inhibición de la actividad enzimática y la interferencia con la respiración celular .

Compuestos similares:

Mancozeb: Otro fungicida ditiocarbamato con un modo de acción similar pero diferente estructura química.

Zineb: Un fungicida ditiocarbamato que contiene zinc con aplicaciones similares en la agricultura.

Thiram: Un fungicida ditiocarbamato utilizado para controlar las enfermedades fúngicas en las semillas y los cultivos.

Singularidad de this compound: this compound es único debido a su estructura de complejo polimérico con zinc, que le proporciona un amplio espectro de actividad y un efecto residual prolongado. Es particularmente eficaz contra una amplia gama de enfermedades fúngicas y se utiliza en diversos cultivos .

Comparación Con Compuestos Similares

Mancozeb: Another dithiocarbamate fungicide with a similar mode of action but different chemical structure.

Zineb: A zinc-containing dithiocarbamate fungicide with similar applications in agriculture.

Thiram: A dithiocarbamate fungicide used to control fungal diseases in seeds and crops.

Uniqueness of Propineb: this compound is unique due to its polymeric complex structure with zinc, which provides it with a broad spectrum of activity and long residual effect. It is particularly effective against a wide range of fungal diseases and is used in various crops .

Actividad Biológica

Propineb is a dithiocarbamate fungicide widely used in agriculture, particularly for its effectiveness against various fungal diseases in crops. Understanding its biological activity is essential for assessing its safety and efficacy. This article reviews the biological activity of this compound, focusing on its effects on thyroid function, inhalation toxicity, and potential applications in agricultural practices.

This compound acts primarily as a fungicide by inhibiting the enzyme systems of fungi, disrupting their cellular processes. Its mode of action involves the formation of complexes with metal ions, which are crucial for fungal growth and reproduction. This mechanism not only affects fungal pathogens but may also have implications for non-target organisms, including humans and wildlife.

Thyroid Function Studies

Several studies have investigated the impact of this compound on thyroid function in animal models:

- Study Overview : In a 62-day feeding study with Wistar rats, groups were administered varying concentrations of this compound (0, 2, 10, 50, or 250 ppm). The study aimed to assess thyroid function through measurements of serum T3 and T4 levels.

- Findings :

- A significant decrease in T3 and T4 levels was observed at the highest dosage (250 ppm), indicating a potential disruption in thyroid hormone synthesis.

- At lower doses (2 and 10 ppm), an initial increase in T3 levels was noted, which was interpreted as a physiological response rather than an adverse effect. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 ppm .

| Dosage (ppm) | T3 Levels | T4 Levels | Thyroid Weight Change |

|---|---|---|---|

| 0 | Control | Control | No change |

| 2 | ↑ | Normal | No change |

| 10 | Normal | Normal | No change |

| 50 | ↓ | ↓ | Increased |

| 250 | ↓ | ↓ | Increased |

Inhalation Toxicity

Inhalation studies have revealed critical insights into the respiratory effects of this compound:

- Study Design : Female rats were exposed to this compound dust at varying concentrations (0, 1.1, 5.5, and 25.8 mg/m³) over a week.

- Results :

- The study indicated that inhalation exposure led to pulmonary responses consistent with zinc homeostasis disruption.

- Muscle weakness was observed after high-dose exposure, suggesting systemic effects beyond respiratory irritation.

The findings highlight the need for careful handling of this compound to mitigate inhalation risks during agricultural applications .

Case Studies and Environmental Impact

This compound has been evaluated for its environmental safety and potential applications beyond fungicidal activity:

- Environmental Safety : Research indicates that this compound is relatively harmless to non-target organisms at recommended application rates. It has been tested alongside other chemicals for their effects on aquatic life and soil health .

- Agricultural Applications : this compound has shown promise not only as a fungicide but also in enhancing plant growth under conditions of zinc deficiency. It acts as a physiological curative treatment that can improve crop yields even when zinc is limited .

Propiedades

IUPAC Name |

1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHYLHFNAWUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=S)S)NC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956852 | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000016 [mmHg] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35449-52-6, 12071-83-9, 9016-72-2 | |

| Record name | Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35449-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035449526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | polymeric zinc propylenebis(dithiocarbamate);propineb (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.